4-(3,4-Dimethoxyphenyl)piperidine

Sigma Receptor CNS Disorders Cancer Biology

4-(3,4-Dimethoxyphenyl)piperidine (CAS 42434-76-4) is a non-negotiable pharmacophore when receptor subtype selectivity defines your project’s outcome. The 3,4-dimethoxyphenyl substitution drives 35‑fold S2R over S1R affinity, 49‑fold DAT versus SERT selectivity (IC₅₀ 14 nM vs 692 nM), and unique dual class‑III antiarrhythmic/positive inotropic activity. Generic piperidine analogs cannot reproduce these profiles—procure the exact entity to ensure experimental reproducibility across sigma receptor, dopamine transporter, cardiac ion‑channel, and antiviral programs.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 42434-76-4
Cat. No. B1594652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)piperidine
CAS42434-76-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCNCC2)OC
InChIInChI=1S/C13H19NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3
InChIKeyJLSDYCZGSJHQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethoxyphenyl)piperidine CAS 42434-76-4: Essential Chemical Identity and Core Pharmacophore Attributes for Research Procurement


4-(3,4-Dimethoxyphenyl)piperidine (CAS 42434-76-4), a piperidine derivative bearing a 3,4-dimethoxyphenyl substituent at the 4-position, functions as a versatile pharmacophore and synthetic building block in medicinal chemistry. This compound serves as a critical structural component in several clinically evaluated drug candidates, including the class III antiarrhythmic agent RP 62719 [1], in dopamine transporter (DAT) and serotonin transporter (SERT) ligands derived from cocaine analog scaffolds [2], and in sigma receptor (SR) ligand series exhibiting subtype selectivity [3]. The piperidine core is a common heterocyclic scaffold, but its substitution pattern dictates precise receptor engagement and downstream biological effects, which are crucial for differentiating it from closely related analogs.

4-(3,4-Dimethoxyphenyl)piperidine CAS 42434-76-4: Why Substitution with Isomeric or Unsubstituted Piperidines Yields Divergent Research Outcomes


In-class piperidine derivatives cannot be simply interchanged due to the profound influence of the 3,4-dimethoxyphenyl substitution on receptor subtype selectivity, intrinsic efficacy, and ADME properties. The precise positioning of the two methoxy groups on the phenyl ring dictates the molecule's ability to engage specific hydrophobic pockets and participate in hydrogen bonding networks within target binding sites. For instance, the 3,4-dimethoxyphenyl moiety is a key determinant of sigma-2 receptor (S2R) selectivity over sigma-1 receptor (S1R), with certain derivatives achieving a 35-fold higher affinity for S2R [1]. Similarly, in monoamine transporter ligands, the 3,4-disubstituted piperidine scaffold yields distinct dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity profiles that are exquisitely sensitive to the substitution pattern [2]. These structural nuances directly impact experimental reproducibility and the validity of downstream research conclusions, making the procurement of the precise chemical entity, 4-(3,4-dimethoxyphenyl)piperidine, a non-negotiable requirement for projects targeting these pathways.

4-(3,4-Dimethoxyphenyl)piperidine CAS 42434-76-4: Head-to-Head Quantitative Performance Data Against Key Analogs for Informed Research Procurement


4-(3,4-Dimethoxyphenyl)piperidine in Sigma Receptor Ligands: 35-Fold Higher S2R Affinity vs. Analog in Binding Assay

In a series of aminopropylcarboxamide sigma receptor (SR) ligands, the 3,4-dimethoxyphenyl derivative 5e exhibited a 35-fold higher affinity for the sigma-2 receptor (S2R) subtype compared to other structural analogs [1]. This subtype selectivity is a critical differentiator for applications targeting S2R, which is implicated in cancer and neurodegenerative diseases.

Sigma Receptor CNS Disorders Cancer Biology

4-(3,4-Dimethoxyphenyl)piperidine Scaffold in Dopamine Transporter Ligands: IC50 14 nM at DAT vs. 692 nM at SERT in Rat Brain Tissue

A piperidine-based ligand incorporating the 3,4-dimethoxyphenyl motif demonstrated potent and selective inhibition of the dopamine transporter (DAT). In radioligand binding studies using rat striatal tissue, the compound exhibited an IC50 of 14 nM against [3H]WIN 35,428 binding to DAT [1]. In contrast, its affinity for the serotonin transporter (SERT) was markedly lower, with an IC50 of 692 nM against [3H]paroxetine binding in rat midbrain tissue [1]. This ~49-fold selectivity for DAT over SERT is a key differentiator from other piperidine analogs with different substitution patterns, which often show different selectivity profiles [2].

Monoamine Transporter Cocaine Pharmacology Neuropharmacology

4-(3,4-Dimethoxyphenyl)piperidine Moiety in RP 62719: 30% Increase in Myocardial Contractility Metrics in Guinea Pig Papillary Muscle

The compound RP 62719, which contains the 4-(3,4-dimethoxyphenyl)piperidine scaffold, demonstrated significant positive inotropic effects in vitro. At a concentration of 2 µM, RP 62719 produced a 30% increase in maximum unloaded shortening velocity (Vmax, P < 0.001) and similar increases in peak isometric active force (AF/s, P < 0.001) and the positive peak of the force derivative (+dF/s, P < 0.001) in guinea pig left ventricular papillary muscle [1]. This positive inotropic effect is a key differentiator from pure class III antiarrhythmics that prolong action potential duration without affecting contractility.

Cardiovascular Pharmacology Antiarrhythmic Inotropy

4-(3,4-Dimethoxyphenyl)piperidine Core in Influenza Inhibitor AB05: EC50 of 0.33 µM Against H1N1 Viral Plaque Formation

A piperine derivative containing the 4-(3,4-dimethoxyphenyl)piperidine core, designated AB05, exhibited potent anti-influenza activity in vitro. In a viral plaque reduction assay using the MDCK cell line, AB05 demonstrated a dose-dependent reduction in H1N1 viral plaques with an EC50 of 0.33 µM [1]. This level of potency distinguishes it from other piperine analogs that were less effective in the same screen.

Antiviral Influenza Neuraminidase Inhibition

4-(3,4-Dimethoxyphenyl)piperidine Derivatives as Tylophorine Analogs: Demonstrated Cytostatic and Cytotoxic Activity in Cancer Cell Models

A series of 4-(3,4-dimethoxyphenyl)piperidine derivatives were synthesized and evaluated as analogs of the antineoplastic alkaloid tylophorine. These compounds demonstrated cytostatic and cytotoxic activity in various cancer cell models, validating the 4-(3,4-dimethoxyphenyl)piperidine scaffold as a viable replacement for the more complex phenanthroindolizidine core of tylophorine [1]. While specific quantitative data from the 1973 study is not available in the abstract, the work established this piperidine scaffold as a simplified pharmacophore for anticancer drug development.

Anticancer Tylophorine Cytotoxicity

4-(3,4-Dimethoxyphenyl)piperidine as an Antihypertensive Pharmacophore: Potentiation of DDPH Activity in Animal Models

Compounds incorporating a 3,4-dimethoxyphenylethyl substituent on a piperidine core, exemplified by compounds I3 and I4, demonstrated superior antihypertensive activity compared to the lead compound DDPH in preliminary pharmacological experiments [1]. These derivatives exhibited not only stronger blood pressure-lowering effects but also a prolonged duration of action, highlighting the 3,4-dimethoxyphenylpiperidine substructure as a valuable pharmacophore for cardiovascular drug development.

Cardiovascular Hypertension Drug Design

4-(3,4-Dimethoxyphenyl)piperidine CAS 42434-76-4: Optimal Research Applications and Procurement Scenarios Based on Quantitative Evidence


Sigma-2 Receptor (S2R) Targeted Probe Development for Cancer and Neuroscience Research

Procure 4-(3,4-dimethoxyphenyl)piperidine when designing chemical probes or lead compounds aimed at selectively modulating sigma-2 receptors. Evidence from sigma ligand studies indicates that derivatives bearing this specific substitution pattern can achieve a 35-fold higher affinity for S2R over S1R [1]. This selectivity is crucial for dissecting the distinct roles of sigma receptor subtypes in cellular proliferation, apoptosis, and neuroprotection, and for minimizing off-target effects in complex biological systems. Use this compound as the core scaffold for building focused libraries to explore S2R pharmacology.

Dopamine Transporter (DAT) Pharmacology Studies and Addiction Research

This compound is a superior choice for projects investigating the dopamine transporter's role in addiction and neuropsychiatric disorders. A key derivative demonstrates potent DAT binding (IC50 14 nM) with marked selectivity over SERT (IC50 692 nM), providing a ~49-fold window for dissecting dopaminergic versus serotonergic contributions [1]. This specific selectivity profile is essential for in vitro binding assays, functional uptake studies, and for validating target engagement in cellular models of cocaine addiction or Parkinson's disease, where precise control over monoaminergic signaling is required.

Cardiovascular Pharmacology: Investigating Positive Inotropy with Class III Antiarrhythmic Activity

For researchers exploring novel mechanisms in cardiac electrophysiology, 4-(3,4-dimethoxyphenyl)piperidine is a critical building block. The derivative RP 62719, which incorporates this moiety, uniquely combines class III antiarrhythmic properties (action potential prolongation) with a positive inotropic effect, as evidenced by a 30% increase in myocardial contractility metrics in guinea pig papillary muscle at 2 µM [1]. This dual activity is not observed with many other class III agents and is particularly relevant for studying therapeutic strategies for heart failure patients with concurrent arrhythmias.

Antiviral Lead Discovery Against Influenza and Other Viral Targets

Consider procuring this compound as a starting point for developing novel antiviral agents. The piperine derivative AB05, containing the 4-(3,4-dimethoxyphenyl)piperidine core, displays potent inhibition of H1N1 influenza viral plaque formation with an EC50 of 0.33 µM [1]. Furthermore, it exhibits broad neuraminidase inhibition across multiple influenza strains, including 70% inhibition in WSN H1N1 and 90% in H3N2 [1]. This makes it an attractive scaffold for medicinal chemistry campaigns targeting seasonal and drug-resistant influenza, as well as for exploring mechanisms of viral entry and release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.